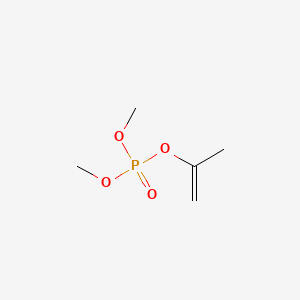
Dimethyl Isopropenyl Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl Isopropenyl Phosphate is an organophosphorus compound with the molecular formula C5H11O4P. It is a colorless oil and is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl Isopropenyl Phosphate can be synthesized through various methods, including the reaction of phosphorus nucleophiles with diaryliodonium salts under visible-light illumination . This method provides a large variety of aryl phosphonates and proceeds smoothly, tolerating various functionalities.
Industrial Production Methods
Industrial production of dimethyl prop-1-en-2-yl phosphate often involves the use of palladium catalysts and microwave irradiation to achieve quantitative cross-coupling of H-phosphonate diesters with aryl and vinyl halides . This method ensures high yields and retention of configuration at the phosphorus center and in the vinyl moiety.
Chemical Reactions Analysis
Types of Reactions
Dimethyl Isopropenyl Phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can undergo nucleophilic substitution reactions, particularly with aryl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium catalysts: For cross-coupling reactions.
Diaryliodonium salts: For substitution reactions.
Visible-light illumination: To facilitate smooth reactions.
Major Products Formed
The major products formed from these reactions include various aryl phosphonates and phosphates, which are valuable in different industrial applications .
Scientific Research Applications
Dimethyl Isopropenyl Phosphate has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of aryl phosphonates and other organophosphorus compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a biochemical tool.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl prop-1-en-2-yl phosphate involves its interaction with molecular targets such as enzymes and proteins. It can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl prop-2-en-1-yl phosphate: Similar in structure but differs in the position of the double bond.
Dimethyl prop-1-en-1-yl phosphate: Another isomer with a different arrangement of atoms.
Uniqueness
Dimethyl Isopropenyl Phosphate is unique due to its specific reactivity and the ability to undergo a wide range of chemical reactions. Its versatility in synthetic applications and industrial processes sets it apart from other similar compounds .
Properties
IUPAC Name |
dimethyl prop-1-en-2-yl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O4P/c1-5(2)9-10(6,7-3)8-4/h1H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUBBNMVLUHMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)OP(=O)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O4P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














